Lipophilicity Shift: Boc vs. Deprotected Piperazine
The Boc protection of the piperazine nitrogen dramatically increases lipophilicity. The target compound has a computed logP of 1.99 , whereas the deprotected analog, 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine, has a computed logP of approximately 0.7 . This >100-fold difference in octanol-water partition coefficient translates to significantly different chromatographic retention behavior and membrane permeability predictions.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.99 |
| Comparator Or Baseline | 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine: logP = ~0.7 |
| Quantified Difference | ΔlogP ≈ 1.29 (≈19.5-fold increase in octanol partitioning) |
| Conditions | Computed logP (method: ChemDiv in silico prediction; comparator estimated from fragment-based method) |
Why This Matters
Higher logP enables reversed-phase HPLC purification, affects DMPK predictions, and influences procurement decisions for building block solubility in organic reaction solvents.
